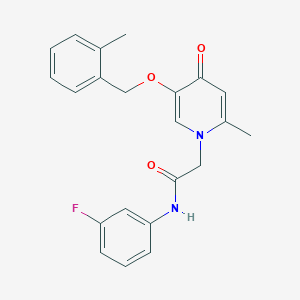
N-(3-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluorophenyl group, a pyridine derivative, and an acetamide functional group. Its molecular formula is C19H21FN2O2, and it has a molecular weight of 328.38 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyridine derivatives are known to inhibit enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and survival.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Antimicrobial Activity
A study assessing the antimicrobial activity of related compounds found that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 4.69 |
| Compound B | Staphylococcus aureus | 5.64 |
| Compound C | Escherichia coli | 8.33 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and TK-10 (renal cancer). The compound's efficacy was evaluated using standard cytotoxicity assays, revealing IC50 values indicative of its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 10.5 |
| TK-10 | 12.3 |
Case Studies and Research Findings
- Case Study on Anticancer Properties : A recent study reported that this compound significantly inhibited cell proliferation in HT29 cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria, suggesting its potential role in treating infections caused by multidrug-resistant organisms .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-15-6-3-4-7-17(15)14-28-21-12-25(16(2)10-20(21)26)13-22(27)24-19-9-5-8-18(23)11-19/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHDQZQOUTKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














